molecular formula C20H18ClFN2O3S2 B2627411 N-[(2-chloro-4-fluorophenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide CAS No. 1115933-53-3

N-[(2-chloro-4-fluorophenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2627411
CAS No.: 1115933-53-3
M. Wt: 452.94
InChI Key: VZCUFBNIWWCUJH-UHFFFAOYSA-N
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Description

N-[(2-chloro-4-fluorophenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide (CAS 1115933-53-3) is a synthetic small molecule with a molecular formula of C20H18ClFN2O3S2 and a molecular weight of 452.95 g/mol . This compound belongs to a class of molecules featuring a thiophene-carboxamide core strategically substituted with a methyl-(4-methylphenyl)sulfonyl (tosyl) group and a (2-chloro-4-fluorophenyl)methyl benzyl moiety . This specific architecture, particularly the incorporation of the benzenesulfonamide group, is frequently explored in medicinal chemistry and drug discovery for its potential to modulate various biological targets . The compound is characterized by a predicted density of 1.415 g/cm³ at 20 °C and a pKa of 12.77, which are valuable parameters for researchers in developing analytical methods and formulation studies . It is supplied for non-human research applications and is intended for use by qualified laboratory professionals only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. For comprehensive handling, safety, and storage information, please refer to the relevant Material Safety Data Sheet.

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O3S2/c1-13-3-7-16(8-4-13)29(26,27)24(2)18-9-10-28-19(18)20(25)23-12-14-5-6-15(22)11-17(14)21/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCUFBNIWWCUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-4-fluorophenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of substituted thioureas with α-halo ketones in the presence of a solvent like ethanol . This method is preferred due to its efficiency and the ability to introduce various substituents on the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as refluxing the reaction mixture, purification through recrystallization, and characterization using techniques like IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-4-fluorophenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: This reaction involves the replacement of one substituent with another, which can modify the compound’s chemical and physical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation efficiently .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-[(2-chloro-4-fluorophenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-fluorophenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The presence of chloro and fluoro substituents enhances its binding affinity and specificity, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Thiophene Carboxamide Derivatives

(a) Nitrothiophene Carboxamides
  • N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (): Substituents: Nitro group at thiophene C5, thiazol-2-yl with methoxy/trifluoromethylphenyl. Purity (42%) suggests challenges in synthesis/purification, possibly due to steric hindrance from bulky substituents .
  • N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ():
    • Substituents : Difluorophenyl on thiazole.
    • Impact : Higher purity (99.05%) indicates fewer steric or electronic synthesis hurdles. Fluorine atoms may improve bioavailability via increased lipophilicity, similar to the target compound’s chloro/fluoro substituents .
(b) Benzo[b]thiophene Agonists (SAG Derivatives)
  • SAG1.5 (): 3-chloro-4,7-difluoro-N-[trans-4-(methylamino)cyclohexyl]-N-[[3-(4-pyridinyl)phenyl]methyl]-1-benzothiophene-2-carboxamide. Substituents: Pyridinyl benzyl and methylamino cyclohexyl groups. Impact: The pyridinyl group may enhance solubility through polar interactions, contrasting with the target compound’s lipophilic benzyl group. These derivatives act as Smoothened receptor agonists, suggesting the carboxamide scaffold’s versatility in targeting diverse receptors .

Sulfonamido-Containing Derivatives

(a) N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ():
  • Substituents: Morpholinoacetamide and 2-chlorophenyl.
  • Impact : The morpholine ring improves water solubility, whereas the target compound’s 4-methylbenzenesulfonamido group balances lipophilicity and hydrogen-bonding capacity. Both compounds may exhibit similar metabolic stability due to sulfonamide/morpholine groups .
(b) N-(2-Nitrophenyl)thiophene-2-carboxamide ():
  • Substituents : 2-nitrophenyl.
  • Impact : Dihedral angles between thiophene and benzene rings (8.5–13.5°) influence crystallinity and packing. The nitro group confers antibacterial activity, whereas the target compound’s sulfonamido group may prioritize different bioactivities .

Complex Carboxamide Derivatives

N-(3-{[(4-fluorophenyl)methyl]carbamoyl}-4-[4-(4-methylbenzoyl)-1,4-diazepan-1-yl]phenyl)thiophene-2-carboxamide ():
  • Substituents : Diazepan-1-yl and 4-fluorophenylmethyl carbamoyl.
  • The 4-methylbenzoyl group parallels the target compound’s 4-methylbenzenesulfonamido, suggesting shared strategies for optimizing pharmacokinetics .

Key Observations :

  • HATU coupling () is efficient for carboxamide formation but may face purity challenges with bulky groups.
  • Acyl chloride methods () yield high-quality crystals, advantageous for structural studies .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological interactions?

The compound features a thiophene core substituted with a carboxamide group and a sulfonamide moiety. The 2-chloro-4-fluorophenylmethyl group introduces steric and electronic effects, while the para-methylbenzene sulfonamide contributes to lipophilicity and potential protein-binding interactions. The chloro and fluoro substituents enhance stability and influence π-π stacking or halogen bonding in biological systems . Analytical techniques like NMR, X-ray crystallography, and mass spectrometry are critical for confirming structural integrity .

Q. What synthetic routes are commonly employed for this compound, and which solvents/catalysts optimize yield and purity?

Synthesis typically involves multi-step reactions: (1) thiophene ring formation, (2) introduction of the carboxamide group via coupling reactions, and (3) sulfonamide functionalization. Dimethylformamide (DMF) and dichloromethane (DCM) are preferred solvents due to their polarity and compatibility with amide bond formation. Catalysts like HOBt/DCC or palladium-based systems may enhance coupling efficiency. Reaction temperatures between 60–80°C and inert atmospheres (N₂/Ar) are recommended to minimize side reactions .

Q. How is the compound characterized to ensure purity and structural fidelity?

Purity is assessed via HPLC (>95% purity threshold), while structural confirmation relies on 1^1H/13^13C NMR (e.g., sulfonamide proton signals at δ 3.1–3.3 ppm) and high-resolution mass spectrometry (HRMS). X-ray crystallography resolves stereochemical ambiguities, particularly for the sulfonamide and thiophene moieties .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of synthetic pathways or biological activity?

Density functional theory (DFT) predicts reaction intermediates and transition states, identifying energy barriers in sulfonamide formation. Molecular docking (e.g., AutoDock Vina) screens potential protein targets (e.g., kinases, GPCRs) by analyzing interactions between the chlorofluorophenyl group and hydrophobic binding pockets. These methods reduce experimental trial-and-error by prioritizing high-probability reaction conditions or biological targets .

Q. What experimental strategies address contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values or binding affinities may arise from assay variability (e.g., cell line differences, solvent effects). To resolve these:

  • Standardize assay protocols (e.g., fixed DMSO concentrations ≤0.1%).
  • Use orthogonal assays (e.g., SPR for binding kinetics, enzymatic assays for inhibition).
  • Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables .

Q. How can reaction conditions be systematically optimized for multi-step synthesis?

Design of Experiments (DoE) methodologies, such as Box-Behnken or factorial designs, statistically evaluate variables (temperature, solvent ratio, catalyst loading). For example, a 3² factorial design might optimize the sulfonamide coupling step by testing DMF:THF ratios (3:1 to 1:3) and temperatures (40–80°C). Response surface models then predict ideal conditions for ≥80% yield .

Q. What mechanistic insights explain the compound’s selectivity in biological systems?

Competitive binding assays and mutagenesis studies (e.g., alanine scanning) identify critical residues in target proteins. For instance, replacing the 4-fluorophenyl group with a non-halogenated analog reduces affinity by 10-fold, suggesting halogen bonding is key. Molecular dynamics simulations further reveal stable hydrogen bonds between the sulfonamide and catalytic lysine residues in target enzymes .

Methodological Resources

  • Synthetic Optimization : Refer to ICReDD’s quantum-chemical reaction path search tools for pathway design .
  • Data Analysis : Use JMP or Minitab for DoE and ANOVA to isolate significant variables .
  • Characterization : Access the Cambridge Structural Database for crystallographic reference data .

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